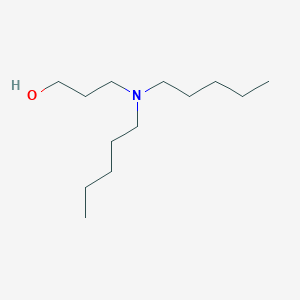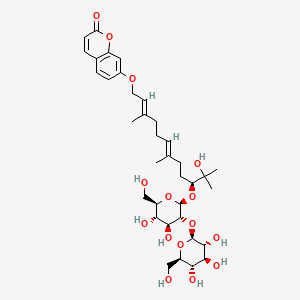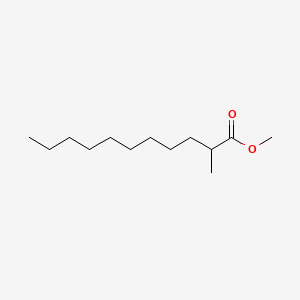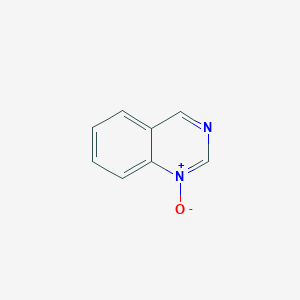![molecular formula C8H15N3O B14646297 [(Z)-(3-methylcyclohexylidene)amino]urea CAS No. 54410-86-5](/img/structure/B14646297.png)
[(Z)-(3-methylcyclohexylidene)amino]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(Z)-(3-methylcyclohexylidene)amino]urea is a compound that belongs to the class of Schiff bases, which are characterized by the presence of an imine or azomethine group (>C=N–). Schiff bases are formed by the condensation reaction of primary amines with carbonyl compounds. This particular compound is notable for its unique structure, which includes a cyclohexylidene ring substituted with a methyl group and an amino urea moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-(3-methylcyclohexylidene)amino]urea typically involves the condensation of 3-methylcyclohexanone with urea in the presence of an acid catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the Schiff base. The general reaction scheme is as follows:
Condensation Reaction: 3-methylcyclohexanone reacts with urea in the presence of an acid catalyst (e.g., hydrochloric acid) under reflux conditions.
Purification: The resulting product is purified by recrystallization from an appropriate solvent, such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include:
Bulk Reactors: Large-scale reactors to carry out the condensation reaction.
Continuous Stirring: Ensuring uniform mixing and reaction conditions.
Purification Systems: Industrial-scale purification systems, such as distillation or crystallization units, to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
[(Z)-(3-methylcyclohexylidene)amino]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imine carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
[(Z)-(3-methylcyclohexylidene)amino]urea has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the synthesis of advanced materials and as a precursor in organic synthesis.
Mechanism of Action
The mechanism of action of [(Z)-(3-methylcyclohexylidene)amino]urea involves its interaction with specific molecular targets. The imine group (>C=N–) can form coordination complexes with metal ions, which can then interact with biological molecules. The compound’s effects are mediated through pathways involving these metal complexes, which can influence various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Thiourea: Structurally similar to urea but with a sulfur atom replacing the oxygen atom.
Urea: A simpler analog with a carbonyl group instead of the imine group.
Selenourea: Similar to thiourea but with a selenium atom replacing the sulfur atom.
Uniqueness
[(Z)-(3-methylcyclohexylidene)amino]urea is unique due to its specific structure, which includes a cyclohexylidene ring and a methyl group. This structure imparts distinct chemical properties and reactivity compared to other similar compounds like thiourea and selenourea.
Properties
CAS No. |
54410-86-5 |
|---|---|
Molecular Formula |
C8H15N3O |
Molecular Weight |
169.22 g/mol |
IUPAC Name |
[(Z)-(3-methylcyclohexylidene)amino]urea |
InChI |
InChI=1S/C8H15N3O/c1-6-3-2-4-7(5-6)10-11-8(9)12/h6H,2-5H2,1H3,(H3,9,11,12)/b10-7- |
InChI Key |
QNMXLUDDFKFNMU-YFHOEESVSA-N |
Isomeric SMILES |
CC1CCC/C(=N/NC(=O)N)/C1 |
Canonical SMILES |
CC1CCCC(=NNC(=O)N)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-Dimethyl-1-[methyl(diphenyl)silyl]methanamine](/img/structure/B14646218.png)
![Spiro[4.5]dec-7-ene, 8-methyl-1-methylene-4-(1-methylethyl)-, (4R,5R)-](/img/structure/B14646226.png)
![2-Amino-3-{[(naphthalen-1-yl)methyl]amino}but-2-enedinitrile](/img/structure/B14646231.png)

![1-[4-Imino-2-(piperidin-1-yl)-1,3-thiazol-5(4H)-ylidene]-1H-isoindol-3-amine](/img/structure/B14646242.png)

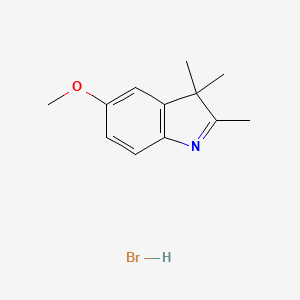
![7,8,9,10-Tetrahydrobenzo[c][1,8]naphthyridin-6(5H)-one](/img/structure/B14646268.png)
